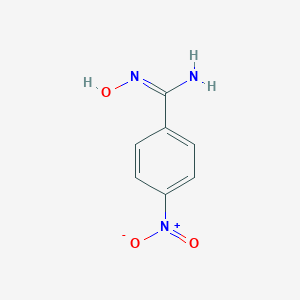

N-Hydroxy-4-nitro-benzamidine

Description

Structure

3D Structure

Properties

CAS No. |

1613-86-1 |

|---|---|

Molecular Formula |

C7H7N3O3 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

N'-hydroxy-4-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) |

InChI Key |

SRNSBDNIAKCXGI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Convergent and Linear Synthesis Pathways for N-Hydroxy-4-nitro-benzamidine

The synthesis of this compound, a key intermediate in the preparation of various pharmacologically active compounds, can be achieved through several strategic pathways. These routes primarily involve the transformation of nitrile precursors and subsequent hydroxylation steps.

Direct Amidoxime (B1450833) Formation from Nitrile Precursors

The most common and direct method for synthesizing this compound is through the reaction of 4-nitrobenzonitrile (B1214597) with hydroxylamine (B1172632). google.comrjptonline.orgnih.gov This reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and often requires heating to reflux for a specific duration to ensure complete conversion. google.com The use of a base, such as sodium carbonate, is also common to facilitate the reaction. google.com This method is favored for its high yield and straightforward procedure. google.com

Another approach involves the treatment of aromatic nitriles containing electron-withdrawing substituents, like 4-nitrobenzonitrile, with hydroxylamine in anhydrous methanol. rsc.org However, this can sometimes lead to the formation of amide byproducts alongside the desired amidoxime. rsc.org To circumvent this, an alternative high-yield method involves converting the nitrile to a thioamide, which is then treated with hydroxylamine to produce the pure amidoxime. rsc.org

The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) to determine the point of completion. Upon completion, the product is typically isolated by evaporation of the solvent and extraction into an organic solvent like ethyl acetate. google.com Subsequent washing and drying steps afford the this compound product. google.com

Table 1: Synthesis of this compound from 4-Nitrobenzonitrile

| Reactant 1 | Reactant 2 | Reagents/Solvents | Conditions | Product | Yield | Reference |

| 4-nitro-benzonitrile | Hydroxylamine hydrochloride | Sodium carbonate, ethanol, water | Reflux at 85°C, 2 hours, under nitrogen | This compound | 98% | google.com |

| 4-nitrobenzonitrile | Hydroxylamine | Acetic anhydride (B1165640) | Reflux, 14 hours, then heating with acetic anhydride for 11 hours | 5-methyl-3-(4-nitrophenyl) google.comresearchgate.netturkjps.orgoxadiazole (via N'-hydroxy-4-nitro-benzene-carboximide-amide) | 88% (for intermediate) | google.com |

| 4-nitro benzonitrile (B105546) | Hydroxylamine hydrochloride | Pyridine (B92270) | Reflux | N'-hydroxy-4-nitrobenzamidine | - | rjptonline.org |

Optimized Reaction Conditions for N-Hydroxylation

The N-hydroxylation step is a critical transformation in the synthesis of this compound and its analogues. The efficiency of this reaction is highly dependent on the chosen reagents and reaction conditions.

In the context of cytochrome P450 (CYP) mediated metabolism, studies on the N-hydroxylation of primary and secondary amines have been conducted using density functional theory (DFT). nih.gov These studies suggest a preference for a hydrogen abstraction and rebound mechanism over a direct oxygen transfer. nih.gov For some amines, the rebound step is identified as the rate-limiting step. nih.gov

In synthetic chemistry, the N-hydroxylation of N-alkylated benzamidines possessing α-hydrogen atoms has been shown to be catalyzed by P450 isoenzymes, leading to the formation of N-hydroxy-N-methylbenzamidine. nih.gov This indicates that while N-dealkylation is a common pathway, N-oxygenation is also a possible outcome. nih.gov

For the preparation of this compound from 4-nitrobenzonitrile, the reaction with hydroxylamine hydrochloride is often optimized by the choice of base and solvent. For instance, the use of sodium carbonate in an ethanol/water mixture at reflux has been reported to give a high yield of the desired product. google.com

Synthesis of this compound Analogues and Prodrugs

This compound serves as a versatile building block for the synthesis of a wide range of analogues and prodrugs, particularly those incorporating heterocyclic scaffolds. These modifications are often aimed at improving the pharmacological properties of the parent compound.

Heterocyclic Annulation Reactions (e.g., 1,2,4-Oxadiazole (B8745197) Ring Formation)

A significant application of this compound is in the synthesis of 1,2,4-oxadiazole derivatives. This is typically achieved through a cyclization reaction with a suitable coupling partner.

For example, reacting this compound with triethyl orthoformate in the presence of a Lewis acid catalyst like boron trifluoride dimethyl etherate leads to the formation of 3-(4-nitrophenyl)- google.comresearchgate.netturkjps.orgoxadiazole. google.com The reaction is usually performed in a solvent such as THF and may require cooling to 0°C during the addition of the catalyst. google.com

Another method involves refluxing N'-hydroxy-4-nitrobenzamidine with ethyl chlorooxalate in pyridine to yield ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate. rjptonline.orgresearchgate.net This intermediate can be further elaborated, for instance, by coupling with amino acid esters. rjptonline.org

The synthesis of 1,2,4-oxadiazoles can also be achieved in a one-step process in water using N-hydroxybenzamidine or its substituted derivatives as a raw material, an alkaline reagent, and a carbonylation reagent, with the reaction proceeding at 100°C. google.com

Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Reagents/Solvents | Conditions | Product | Yield | Reference |

| This compound | Triethyl orthoformate | Boron trifluoride dimethyl ether, THF | 0°C to room temperature, 3 hours | 3-(4-nitro-phenyl)- google.comresearchgate.netturkjps.orgoxadiazole | 55% | google.com |

| N'-hydroxy-4-nitrobenzamidine | Ethyl chlorooxalate | Pyridine | Reflux | Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | - | rjptonline.org |

Preparation of Benzimidazole (B57391) Amidoxime Derivatives

This compound can be utilized in the synthesis of more complex heterocyclic systems, including benzimidazole amidoximes. researchgate.netnih.govjournalagent.comturkjps.org These compounds are often prepared as prodrugs to enhance the bioavailability of potent amidine derivatives. researchgate.netnih.govjournalagent.com

The general strategy involves the conversion of benzimidazole carbonitriles to their corresponding N-hydroxy benzamidine (B55565) derivatives (amidoximes). researchgate.netnih.govturkjps.org This is typically achieved by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.govturkjps.org

The synthesis of the precursor benzimidazole carbonitriles often starts from commercially available materials like 4-amino-3-nitrobenzonitrile. turkjps.orgturkjps.org A series of reactions, including nucleophilic substitution, reduction of the nitro group, and condensation with aldehydes, leads to the formation of the desired benzimidazole carbonitrile scaffold. turkjps.org This is then converted to the final benzimidazole amidoxime product.

Derivatization of Imidazoline (B1206853) and Bisimidazoline Scaffolds

The core structure of this compound can be incorporated into imidazoline and bisimidazoline frameworks, which are known to exhibit a range of biological activities. The synthesis of these derivatives often involves multi-step sequences. researchgate.netacs.orgnih.gov

For instance, the synthesis of benzamidine derivatives with varying methylene (B1212753) linker lengths can be achieved starting from N-(n-bromoalkyl)phthalimides. acs.orgnih.gov These are reacted with 4-cyanophenol to form ethers, which are then converted to amines. nih.gov Coupling of these amines with a suitable acid, followed by conversion of the nitrile to a benzamidoxime (B57231) and subsequent reduction, yields the final benzamidine derivatives. nih.gov

The synthesis of imidazoline derivatives can be accomplished by reacting a cyano-functionalized intermediate with ethylenediamine (B42938) and a reagent like phosphorus pentasulfide (P2S5) at elevated temperatures in a sealed tube. nih.gov

Synthesis of Substituted N-Hydroxyguanidine Intermediates

The conversion of N-hydroxyamidines, such as this compound, into N-hydroxyguanidine intermediates is a key transformation for creating compounds with potential therapeutic applications. N-hydroxyguanidines are recognized as a class of nitric oxide (NO) donors and can act as prodrugs. nih.govnih.gov The general synthesis involves the addition of an amine or its equivalent to the N-hydroxyamidine functional group.

A plausible synthetic route for preparing substituted N-hydroxyguanidine intermediates from this compound involves its reaction with a cyanamide (B42294) derivative. This approach is analogous to the synthesis of N-hydroxyguanidines from substituted cyanamides by reaction with hydroxylamine hydrochloride. rjptonline.org For instance, reacting this compound with an N-substituted cyanamide (R-NH-CN) under appropriate conditions would yield the corresponding N-substituted-N''-hydroxy-N'-(4-nitrophenyl)guanidine. The reaction exploits the nucleophilicity of the cyanamide nitrogen and the electrophilic nature of the amidine carbon in the N-hydroxybenzamidine structure.

Metal Complexation of N-Hydroxy-4-[(hydroxyimino)methyl]benzamidine

The ligand N-hydroxy-4-[(hydroxyimino)methyl]benzamidine, a derivative of the core structure, has been utilized in the synthesis of various metal complexes. Specifically, complexes with Zinc(II), Cobalt(II), and Chromium(II) have been synthesized and characterized to explore their structural and potential biological properties. Current time information in Bangalore, IN.

The synthesis typically involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. Structural characterization of these complexes has been performed using a suite of analytical techniques, including NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy. Current time information in Bangalore, IN. Thermal gravimetric analysis (TGA) has also been employed to study their thermal stability. Current time information in Bangalore, IN. Mass spectral data confirms the formation of the complexes, with molecular ion peaks corresponding to their expected molecular weights. Current time information in Bangalore, IN. For example, the removal of coordinated water molecules in the Co(II) and Cr(II) complexes, as observed in thermal analysis, provides evidence for their octahedral geometry. Current time information in Bangalore, IN.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Molecular Ion Peak (m/z) |

|---|---|---|---|

| Ligand (HIMB) | C₈H₉N₃O₂ | 179.18 | 179.10 |

| Cr(II) Complex | [Cr(C₈H₈N₃O₂)₂(H₂O)₂] | 444.38 | 444.32 |

| Co(II) Complex | [Co(C₈H₈N₃O₂)₂(H₂O)₂] | 451.31 | 451.29 |

| Zn(II) Complex | [Zn(C₈H₈N₃O₂)₂] | 421.76 | 421.74 |

Modifications Leading to N-Hydroxysulfonamides

The chemical modification of this compound to form N-hydroxysulfonamides represents a pathway to a different class of compounds with distinct chemical properties. N-hydroxysulfonamides are known for their potential as nitroxyl (B88944) (HNO) donors. mdpi.com The synthesis of these compounds can be approached by reacting the N-hydroxyamidine moiety with a sulfonyl chloride.

A proposed synthesis would involve the reaction of this compound with a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This reaction would lead to the formation of an N-(sulfonyloxy)benzamidine intermediate, which could then rearrange or be further treated to yield the target N-hydroxy-N'-(4-nitrophenyl)sulfonamide. The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established reaction in organic chemistry. sigmaaldrich.com Similarly, N-hydroxysulfonamides have been synthesized from alkoxyamines via reaction with sulfonyl chlorides, followed by deprotection. mdpi.com This suggests that the N-hydroxyamidine group can be a viable precursor for such transformations.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of derivatives from this compound, particularly in reactions like cycloadditions where multiple reaction pathways are possible. The N-hydroxyamidine functional group can exist in tautomeric forms, including an oxime form, which can act as a 1,3-dipole in cycloaddition reactions. nih.gov

The regioselectivity of such [3+2] cycloaddition reactions is largely governed by Frontier Molecular Orbital (FMO) theory. wikipedia.orgorganic-chemistry.org The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole (the N-hydroxyamidine derivative) and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (e.g., an alkene or alkyne) determines the orientation of the addition. The electron-withdrawing nitro group on the benzene (B151609) ring significantly influences the electronic properties of the molecule, affecting the energy levels of the HOMO and LUMO and thus directing the regiochemical outcome. icm.edu.pl For instance, in reactions with electron-deficient dipolarophiles, the HOMO of the dipole will preferentially interact with the LUMO of the dipolarophile, leading to a specific regioisomer. wikipedia.org The presence of substituents on both the dipole and dipolarophile can lead to different regio- and stereoisomeric products, and controlling this selectivity is a key synthetic challenge. nih.govnih.gov

Modern Synthetic Techniques (e.g., Microwave-Assisted, Ultrasound-Driven, Solvent-Free Approaches)

Modern synthetic techniques are being increasingly applied to the synthesis of this compound and its derivatives to improve reaction efficiency, reduce reaction times, and promote green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions. ajchem-a.com For example, the synthesis of 1,2,4-oxadiazoles from N'-hydroxy-4-nitrobenzamidine and ethyl chloroxalate is a transformation that can be enhanced by microwave heating. rjptonline.org This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. fip.orgcem.com The synthesis of various nitrogen-containing heterocycles has been successfully achieved using microwave-assisted protocols. chim.it

Ultrasound-Driven Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. lew.ro The synthesis of oximes from aldehydes or nitriles and hydroxylamine can be promoted by ultrasound, suggesting a potential application in the synthesis of this compound itself. nih.gov Furthermore, ultrasound has been used to synthesize various heterocyclic compounds, sometimes leading to improved yields and shorter reaction times. rsc.orgscirp.org

Solvent-Free Approaches: Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification. rjptonline.orgrasayanjournal.co.in The conversion of aldehydes to nitriles and oximes has been achieved under solvent-free conditions, often with microwave irradiation or the use of a solid catalyst like TiO₂ or ZnO. rasayanjournal.co.inmdpi.com Specifically, the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride can be performed under solvent-free or minimal solvent conditions, providing a greener route to this compound. rjptonline.orgthieme-connect.com

| Reaction Type | Conventional Method | Modern Technique | Advantages of Modern Technique |

|---|---|---|---|

| Oxime Synthesis | Refluxing in solvent for several hours | Microwave irradiation, solvent-free, 5 min | Reduced reaction time, elimination of solvent mdpi.com |

| 1,2,4-Oxadiazole Synthesis | Refluxing in pyridine | Microwave irradiation | Potentially faster reaction rates and higher yields rjptonline.org |

| Hydrazone Synthesis | Conventional heating for 3-5 hours | Ultrasound irradiation for 15-30 min | Significantly shorter reaction times and good to excellent yields lew.ro |

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry

Mechanistic Pathways of Amidoxime (B1450833) Formation

The synthesis of amidoximes, including N-Hydroxy-4-nitro-benzamidine (also known as p-nitrobenzamidoxime), is most commonly achieved through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This industrially significant transformation has been the subject of both experimental and theoretical studies to elucidate its precise mechanistic pathway. rsc.orgresearchgate.net

The primary mechanism involves the nucleophilic attack of hydroxylamine onto the electrophilic carbon atom of the nitrile group (in this case, 4-nitrobenzonitrile). The reaction is typically conducted using hydroxylamine hydrochloride, requiring a base like sodium carbonate to liberate the free hydroxylamine. nih.gov The process can be summarized in the following steps:

Nucleophilic Addition: The nitrogen atom of hydroxylamine adds to the carbon of the nitrile's C≡N triple bond. This forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the hydroxylamine nitrogen to the nitrile nitrogen, leading to the formation of an imidoyl hydroximic acid tautomer.

Tautomerization: The intermediate tautomerizes to the more stable amidoxime structure, this compound. researchgate.net

The reaction conditions, particularly the solvent, can significantly influence the reaction's efficiency and the formation of byproducts. rsc.orgresearchgate.net A common side product is the corresponding amide (e.g., 4-nitrobenzamide), which arises from the hydrolysis of the nitrile or the rearrangement of the amidoxime intermediate. Studies have shown that the formation of the amide byproduct is influenced by the electronic nature of the nitrile and the solvent system. researchgate.net For instance, the strong electron-withdrawing effect of the nitro group in 4-nitrobenzonitrile (B1214597) can impact the reaction pathway. researchgate.net The use of specific solvents, such as dimethyl sulfoxide (B87167) (DMSO) with a base like potassium tert-butoxide (KOtBu), has been shown to favor the formation of the desired amidoxime and suppress amide formation. researchgate.net Furthermore, research into using ionic liquids as solvents has demonstrated the potential to reduce reaction times and eliminate the amide side-product, leading to a more selective and efficient synthesis. rsc.org

1,3-Dipolar Cycloaddition Mechanisms for Oxadiazole Synthesis

This compound serves as a crucial precursor for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with significant applications. The most prevalent synthetic strategy involves the acylation of the amidoxime followed by a cyclodehydration reaction. researchgate.net

The general mechanism proceeds as follows:

O-Acylation: The N-hydroxy group of this compound acts as a nucleophile, attacking an acylating agent such as an acid chloride or anhydride (B1165640). This step forms an O-acyl amidoxime intermediate. Pyridine (B92270) is often used as a base to facilitate this reaction. researchgate.net

Intramolecular Cyclization: The amino group of the O-acyl amidoxime intermediate then performs a nucleophilic attack on the carbonyl carbon of the newly introduced acyl group.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-oxadiazole (B8745197) ring.

This pathway allows for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, where one substituent originates from the parent benzamidine (B55565) (the 4-nitrophenyl group at C5) and the other from the acylating agent (at C3).

An alternative, though less common for this specific precursor, is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.netmdpi.com In this approach, a nitrile oxide (generated in situ from an oxime) acts as the 1,3-dipole and reacts with a nitrile dipolarophile. While a powerful method, the synthesis of 1,2,4-oxadiazoles from this compound typically proceeds via the more direct cyclodehydration route. researchgate.netresearchgate.net

Reductive Activation Mechanisms of N-Hydroxylated Compounds

N-hydroxylated compounds, including amidoximes like this compound, are subject to metabolic reduction by various enzyme systems. This reductive activation is a critical process in drug metabolism, often converting less active prodrugs into their pharmacologically active amidine counterparts. researchgate.net Several distinct enzymatic systems contribute to this bioactivation.

The liver is a primary site for the metabolism of xenobiotics, and its microsomal enzyme systems are well-equipped to reduce N-hydroxylated compounds. researchgate.netmdpi.com Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a host of enzymes, including the cytochrome P450 (CYP450) superfamily. news-medical.netgpnotebook.com

The reduction of amidoximes in hepatic microsomes is an enzymatic process that often requires a cofactor, typically NADPH or NADH, to provide the necessary reducing equivalents. nih.govnih.gov While N-oxidation is often catalyzed by CYP450, the reverse reaction, N-reduction, can also be mediated by these enzymes, sometimes in conjunction with other reductases like cytochrome b5 reductase. researchgate.net The reduction of N-hydroxylated compounds can be inhibited by oxygen and carbon monoxide, suggesting the involvement of heme-containing proteins like CYP450. nih.gov Kinetic studies have indicated that multiple enzyme systems within the microsomes may contribute to this reductive activity. nih.govnih.gov This metabolic pathway is crucial for the prodrug concept, where N-hydroxylated amidines (amidoximes) are administered and subsequently reduced in the liver to the active amidine form. researchgate.netmanchester.ac.uk

Table 1: Characteristics of N-Hydroxylated Compound Reduction by Hepatic Microsomes

| Feature | Description | References |

| Enzyme System | Cytochrome P450 (CYP450), Cytochrome b5, Cytochrome b5 Reductase | researchgate.net |

| Location | Endoplasmic Reticulum of Hepatocytes (Liver Microsomes) | researchgate.netmdpi.com |

| Cofactor | Primarily NADH or NADPH | nih.govnih.gov |

| Inhibitors | Carbon Monoxide (CO), Oxygen (O₂) | nih.gov |

| Function | Bioactivation of amidoxime prodrugs to active amidines. | researchgate.netmanchester.ac.uk |

A key player in the reduction of N-hydroxylated compounds is the mitochondrial amidoxime reducing component (mARC), the fourth mammalian molybdenum-containing enzyme to be discovered. capes.gov.brnih.gov This enzyme system is distinct from the microsomal pathways and plays a major role in the activation of amidoxime prodrugs and the detoxification of N-hydroxylated xenobiotics. nih.govnih.gov

The mARC system consists of three components:

mARC enzyme (mARC1 or mARC2): The catalytic subunit containing the molybdenum cofactor (Moco). nih.gov

Cytochrome b5: An electron carrier. nih.gov

NADH-cytochrome b5 reductase: An enzyme that transfers electrons from NADH to cytochrome b5. nih.gov

The catalytic mechanism involves the transfer of two electrons from NADH to the mARC enzyme's Moco center via the reductase and cytochrome b5. mdpi.com The reduced Mo(IV) center in mARC then binds the N-hydroxylated substrate. researchgate.net The reaction proceeds via an oxygen atom transfer from the substrate (the N-OH group of the amidoxime) to the molybdenum center, oxidizing it back to Mo(VI) and releasing the reduced amidine product and a water molecule. researchgate.net This system is highly efficient in reducing a broad range of N-oxygenated compounds. nih.gov

Table 2: The mARC N-reductive Enzyme System

| Component | Function | References |

| mARC1 / mARC2 | Catalytic subunit containing the Molybdenum Cofactor (Moco); binds the N-hydroxylated substrate. | capes.gov.brnih.gov |

| Cytochrome b5 | Transfers electrons to the mARC enzyme. | nih.govmdpi.com |

| NADH-cytochrome b5 reductase | Shuttles electrons from the NADH cofactor to cytochrome b5. | nih.govmdpi.com |

Peptidylglycine α-amidating monooxygenase (PAM) is a crucial enzyme in the biosynthesis of many peptide hormones and neuropeptides. nih.govwikipedia.org It catalyzes the C-terminal amidation of peptides, a post-translational modification essential for their biological activity. mdpi.com It is important to distinguish the function of PAM from the reductive mechanisms described above. PAM is a monooxygenase, meaning it incorporates one atom of oxygen into its substrate; it does not perform reductions. nih.gov

The bioactivation process catalyzed by PAM is a two-step reaction mediated by two distinct enzymatic domains: uniprot.org

Peptidylglycine α-hydroxylating monooxygenase (PHM) domain: This copper- and O₂-dependent domain hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue of a peptide substrate. nih.govnih.gov

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain: This zinc-dependent domain cleaves the N-Cα bond of the now-hydroxylated glycine, releasing the α-amidated peptide and glyoxylate. wikipedia.orguniprot.org

While PAM acts on peptide substrates and not directly on small molecules like this compound, its mechanism is a key example of bioactivation via a hydroxylation reaction. The PHM domain's action, which involves the activation of molecular oxygen by a copper center to hydroxylate a C-H bond, represents a different class of bioactivation compared to the reductive pathways of mARC and microsomal enzymes. nih.gov

Role of Molybdenum-Containing Amidoxime Reductases (mARC)

Nucleophilic Substitution and Cyclization Processes in Heterocycle Synthesis

The functional groups of this compound—the nucleophilic N-hydroxy and amino groups—make it a versatile building block for the synthesis of various heterocycles through nucleophilic substitution and cyclization reactions. numberanalytics.commdpi.com

As detailed in section 3.2, the most prominent example is the synthesis of 1,2,4-oxadiazoles. This reaction is a classic case of an intramolecular nucleophilic substitution/cyclization cascade. The initial acylation of the hydroxyl group is a nucleophilic substitution on the acylating agent. The subsequent ring-closing step is an intramolecular nucleophilic attack of the amidine's NH₂ group onto the newly formed ester's carbonyl carbon, followed by dehydration. researchgate.netyoutube.com

This reactivity pattern can be extended to reactions with other bifunctional electrophiles to create different heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds could potentially lead to the formation of other five- or six-membered rings, leveraging the nucleophilicity of the amidoxime's nitrogen atoms. The specific pathway—which nitrogen atom acts as the initial nucleophile and the subsequent cyclization pattern—would depend on the electrophile's structure and the reaction conditions. These processes are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. evitachem.comorganic-chemistry.org

Electrochemical Oxidation Pathways of Benzamide Derivatives

The N-hydroxy group is a primary site for electrochemical oxidation. Studies on various N-hydroxy compounds show that they undergo oxidation, which is significantly affected by the electronic properties of substituents on the molecule. nih.govresearchgate.net The process is believed to initiate with a single electron transfer to form a nitroxyl (B88944) radical (N-O·). nih.gov For N-hydroxy compounds, electron-withdrawing substituents, such as the 4-nitro group in the target molecule, tend to decrease the electron density on the N-hydroxy moiety. This effect typically leads to a higher (more positive) redox potential, making the compound more difficult to oxidize. nih.govresearchgate.net

The amidine group also influences the electrochemical behavior. Research on the electrochemistry of N-arylbenzamidines indicates that while they can be electrochemically reduced, their electrooxidation is often problematic. cdnsciencepub.com Attempts at preparative electrooxidation of several amidines have been reported as unsuccessful due to the strong and rapid passivation of the anode. cdnsciencepub.com This passivation is attributed to the polymerization of the amidine, a process that is likely initiated by its oxidation. cdnsciencepub.com Therefore, during anodic oxidation of this compound, the amidine functional group could potentially lead to the formation of a passivating polymer film on the electrode surface.

The table below summarizes the expected electrochemical behavior of the functional groups in this compound.

| Functional Group | Expected Electrochemical Behavior | Influencing Factors | Probable Products/Effects |

| N-Hydroxy Group | Oxidation | Electron-withdrawing substituents increase oxidation potential. nih.govresearchgate.net | Nitroxyl Radical (N-O·) nih.gov |

| Amidine Group | Oxidation leading to passivation | Strong and rapid passivation of the anode has been observed. cdnsciencepub.com | Polymer film on electrode cdnsciencepub.com |

| Nitro Group | Reduction | Generally reducible in multiple steps. rsc.org | Nitroso, Hydroxylamine, Amino derivatives rsc.org |

Z/E Isomerization Mechanisms in Related Amide and Thioamide Systems

The carbon-nitrogen double bond (C=N) of the amidine group in this compound allows for the existence of Z and E geometric isomers. The interconversion between these isomers is a dynamic process influenced by several factors, including catalysts and the electronic nature of substituents. The mechanisms of isomerization for amidines and structurally related imines are well-documented.

The primary mechanism for the Z/E isomerization of amidines is acid catalysis . In the presence of acid, the imino nitrogen is protonated, forming an amidinium ion. rsc.org This protonation reduces the double-bond character of the C=N bond, lowering the rotational barrier and allowing for relatively free rotation around the C-N single bond. Deprotonation can then yield either the Z or E isomer, leading to equilibration. rsc.orgresearchgate.net This pathway is typically dominant at pH values below 11. rsc.org

In the absence of acid catalysis, particularly at high pH, a pH-independent isomerization can occur. rsc.org This uncatalysed pathway is generally understood to proceed via nitrogen inversion, which involves the planar transition state of the sp²-hybridized imino nitrogen.

A third mechanism, base catalysis , has also been observed, particularly for amidines bearing strong electron-withdrawing substituents. rsc.org Given the presence of the 4-nitro group, this compound could potentially undergo base-catalyzed isomerization. This pathway is thought to involve the reversible nucleophilic addition of a hydroxide (B78521) ion (HO⁻) to the C=N double bond, forming a tetrahedral intermediate. Rotation within this intermediate followed by the elimination of the hydroxide ion can lead to the other isomer. rsc.org

Studies on the Z/E isomerization of imines have identified similar mechanistic pathways:

Rotation Mechanism: Involves rotation around the C=N bond of the protonated imine. researchgate.net

Inversion Mechanism: Involves a change in geometry at the nitrogen atom. For N-aryl imines, this is often the predominant pathway. nih.gov

Nucleophilic Catalysis: Involves the addition of a nucleophile to the C=N bond to form a tetrahedral intermediate, which then undergoes stereomutation. researchgate.net

The choice of mechanism and the energy barrier for isomerization are sensitive to the electronic effects of substituents on the aromatic rings. nih.gov

The table below outlines the potential isomerization mechanisms for this compound.

| Isomerization Mechanism | Conditions | Description | Key Intermediate |

| Acid Catalysis | pH < 11 rsc.org | Protonation of the imino nitrogen lowers the C=N double bond character, allowing for rotation. rsc.org | Amidinium ion |

| Nitrogen Inversion | High pH, uncatalysed rsc.org | Isomerization occurs through a planar transition state at the imino nitrogen. | Planar transition state |

| Base Catalysis | Basic conditions | Reversible nucleophilic addition of HO⁻ forms a tetrahedral intermediate, which allows for rotation. rsc.org | Tetrahedral addition product |

Advanced Biological Target Engagement and Functional Modulation

Protease and Peptidase Inhibition

N-Hydroxy-4-nitro-benzamidine and its related structures have been investigated for their capacity to inhibit various proteases, enzymes critical to numerous physiological and pathological processes.

Research indicates that compounds such as this compound have the potential to inhibit the activity of matrix metalloproteases (MMPs). ontosight.ai These zinc-dependent endopeptidases are crucial for the degradation of extracellular matrix components, and their excessive activity is implicated in pathological processes including tumor metastasis. ontosight.ai While specific kinetic data for this compound is not detailed, its identity as a protease inhibitor suggests a role in this context. ontosight.ai Furthermore, this compound, also known as p-nitrobenzamidoxime, serves as a chemical precursor for the synthesis of more complex heterocyclic structures, such as 1,2,4-oxadiazoles, which have been evaluated for their interaction with the active site of MMP-9. researchgate.net

| Compound | Target | Key Research Finding | Reference |

|---|---|---|---|

| This compound | Matrix Metalloproteases (MMPs) | Identified as a potential inhibitor of MMPs involved in pathological processes. | ontosight.ai |

| p-Nitrobenzamidoxime (synonym) | MMP-9 (via derivatives) | Used as a starting material for 1,2,4-oxadiazole (B8745197) derivatives that were studied for interaction with the MMP-9 active site. | researchgate.net |

Thrombin is a key serine protease in the coagulation cascade. While benzamidine (B55565) and its derivatives are well-known for interacting with the S1 pocket of trypsin-like proteases including thrombin, specific inhibition kinetics or detailed active site interactions for this compound were not found in the provided search results. However, p-nitrobenzamidoxime is noted as a synthetic precursor for 1,2,4-oxadiazole-containing triterpenoids, which have been computationally docked into the active site of thrombin to explore their structure-activity relationships. researchgate.net This suggests the utility of the this compound scaffold in designing molecules that target thrombin, even if its direct inhibitory activity is not characterized.

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer invasion and metastasis through the degradation of the extracellular matrix. Inhibition of uPA is a therapeutic strategy for cancer treatment. While direct mechanistic studies on this compound were not identified, compounds containing the hydroxyamidine group have been patented as uPA inhibitors. Research on related benzamidine derivatives shows they are potent and selective inhibitors of uPA. For instance, 4-aminobenzamidine (B1203292) derivatives have been explored for their uPA inhibitory activity. The general mechanism involves the basic amidine group interacting with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme.

The papain-like protease (PLpro) of SARS-CoV is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. Based on the available search results, there is no direct evidence to suggest that this compound inhibits SARS-CoV PLpro. Research into inhibitors for this protease has focused on other chemical scaffolds. researchgate.net While p-nitrobenzamidoxime has been mentioned in the context of chemical synthesis of heterocyclic compounds, and separate research has identified other molecules as PLpro inhibitors, a direct link between this compound and PLpro inhibition has not been established. researchgate.net

Urokinase-type Plasminogen Activator (uPA) Inhibition Mechanisms

Receptor and Ion Channel Interactions

Information regarding the direct interaction of this compound with specific receptors and ion channels is not available in the provided search results.

GABA Receptor Modulatory Activity

Currently, there is no specific scientific literature available that details the modulatory activity of this compound on GABA receptors. Research into the interaction of this compound with GABAergic systems has not been reported.

Voltage-Gated Sodium Channel Blocking Mechanisms

Detailed research findings on the mechanisms of this compound as a voltage-gated sodium channel blocker are not present in the current body of scientific literature. Its potential effects and binding mechanisms on these channels remain uninvestigated.

Cellular and Organismal Responses

Antimicrobial Spectrum and Potency against Bacterial Strains

While benzamidine analogues have been a subject of antimicrobial research, specific data delineating the antimicrobial spectrum and potency of this compound against specific bacterial strains are not detailed in published studies. Although the broader class of compounds is of interest, the specific efficacy of this compound has not been characterized.

Antifungal Activity Profiles

Comprehensive studies detailing the antifungal activity profiles of this compound are not available in the scientific literature. While related benzamidine derivatives have been investigated for fungicidal properties, specific data, including minimum inhibitory concentrations (MICs) against various fungal strains for this particular compound, have not been reported.

Antitrypanosomal Efficacy in Murine Models

There are no published in vivo studies demonstrating the antitrypanosomal efficacy of this compound in murine models. Research on related compounds, such as N-hydroxy imidazoline (B1206853) derivatives, has shown activity, but these findings cannot be directly extrapolated to this compound.

Antimalarial Potential (e.g., Plasmodium falciparum growth inhibition)

Specific data on the antimalarial potential of this compound, particularly its growth inhibition activity against Plasmodium falciparum, is not available in the current scientific literature. While related amidine analogues have shown some promise in antimalarial research, the direct activity of this compound has not been documented.

Antioxidant Activity via Free Radical Scavenging

There is a notable lack of specific experimental data on the antioxidant and free-radical scavenging properties of this compound. Standard assays for determining antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, measure the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. nih.govmdpi.com While the antioxidant potential of numerous plant extracts and other synthetic compounds, including hydroxamic acids and hydroxyureas, has been quantified using these methods, similar investigations for this compound have not been reported in the surveyed literature. mdpi.comnih.gov Consequently, its efficacy as a free radical scavenger remains uncharacterized.

Endogenous Nitric Oxide (NO) Generation Pathways

This compound belongs to the chemical class of amidoximes, which are compounds of significant interest for their potential to act as nitric oxide (NO) donors. nih.gov The endogenous synthesis of NO is a critical physiological process catalyzed by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO. hmdb.cawikipedia.org The reaction proceeds through an intermediate, N-hydroxy-l-arginine (NOHA), which itself contains an amidoxime (B1450833) functional group. nih.govrsc.org

The bio-activation of amidoximes to release NO can occur through enzymatic oxidation. nih.gov Studies have shown that hemoproteins, particularly cytochrome P450 (CYP450) enzymes found in liver microsomes, can catalyze the oxidation of the amidoxime moiety. nih.gov This enzymatic reaction, which is dependent on the presence of NADPH and oxygen, results in the cleavage of the C=N bond and the subsequent release of nitric oxide. nih.gov This pathway is considered a biomimetic of the natural NO synthesis process. nih.govrsc.org

Structure Activity Relationships Sar and Rational Design Principles

Influence of the N-Hydroxylation on Amidine Pharmacological Properties

The introduction of a hydroxyl group on the amidine moiety (to form an amidoxime) significantly alters the physicochemical properties of the parent amidine, which in turn impacts its pharmacological behavior.

Amidines are strong bases, with pKa values that can range from 5 to 12, meaning they are often protonated under physiological conditions (pH ~7.4). researchgate.netsemanticscholar.org This positive charge can be a major obstacle for oral absorption and membrane permeability. researchgate.net The N-hydroxylation of amidines to form N-hydroxyamidines (amidoximes) introduces an oxygen atom, which significantly reduces the basicity of the functional group. researchgate.netgoogle.com

The pKa of the amidoxime (B1450833) group is typically in the range of 5-6. manchester.ac.uk For instance, the pKa of a model amidoxime was found to be 5.2. researchgate.net This lower basicity means that at physiological pH, N-hydroxyamidines are predominantly in a neutral, uncharged state. researchgate.netgoogle.com This is a critical feature, as neutral molecules are generally more capable of passive diffusion across biological membranes. The protonation of amidines occurs on the imino nitrogen, leading to a resonance-stabilized amidinium ion. semanticscholar.org In contrast, the reduced basicity of N-hydroxyamidines prevents this protonation under normal physiological conditions. google.com

Table 1: Comparison of Basicity between Amidines and N-Hydroxyamidines

| Functional Group | General pKa Range | Protonation at Physiological pH (~7.4) |

|---|---|---|

| Amidine | 5-12 semanticscholar.org | Largely protonated (positively charged) researchgate.net |

| N-Hydroxyamidine (Amidoxime) | 5-6 manchester.ac.uk | Largely neutral (unprotonated) researchgate.netgoogle.com |

The ability of a drug to cross biological membranes, including the gastrointestinal tract for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets, is heavily influenced by its physicochemical properties. mdpi.com High lipophilicity and a low potential for forming hydrogen bonds generally favor BBB penetration. mdpi.commdpi.com

The protonated state of amidines at physiological pH makes them highly hydrophilic, which typically results in poor membrane permeability and limited oral absorption. researchgate.netresearchgate.net The conversion to the less basic N-hydroxyamidine, which is neutral at physiological pH, is a common prodrug strategy to enhance oral bioavailability. researchgate.netmanchester.ac.uk This uncharged state increases lipophilicity, which is a key factor for improved membrane permeability. nih.gov

Studies have shown that N-hydroxyamidine derivatives can exhibit enhanced lipophilicity and good gastrointestinal and BBB permeability as evaluated by methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govbioassaysys.com The increased lipophilicity of N-hydroxyamidines, compared to their parent amidines, makes them more suitable candidates for drugs targeting the CNS. nih.gov However, it is important to note that excessively high lipophilicity can sometimes hinder BBB penetration. rsc.org

Impact on Basicity and Protonation State at Physiological pH

Substituent Effects on Target Affinity and Selectivity

The nature and position of substituents on the aromatic ring of N-hydroxy-benzamidine derivatives play a crucial role in modulating their affinity and selectivity for biological targets.

The presence of a nitro group (-NO2), as in N-hydroxy-4-nitro-benzamidine, significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group. studypug.comdoubtnut.com This electronic pull can affect the interaction of the compound with its biological target. For example, in the context of neonicotinoid insecticides, nitro-substituted compounds were found to induce more pronounced protonation state transitions in the active site of acetylcholinesterase compared to their cyano-containing counterparts. researchgate.net

The position of the substituent is also critical. For instance, in a series of benzimidazole (B57391) inhibitors, the position of fluorine atoms on the phenyl ring led to remarkable variations in pKa values, with ortho-substitution having a larger effect than meta-substitution. yuntsg.com Similarly, for some inhibitors, moving a halogen atom from the 5-position to the 4-position of a phenyl ring resulted in a compound with similar activity, suggesting both positions are tolerated for substitutions. mdpi.com The introduction of a fused phenyl ring (a naphthyl analog) also maintained activity, indicating that larger hydrophobic groups can be accommodated in the binding pocket. mdpi.com

Other substituents like methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups, which are electron-donating, can also modulate activity. studypug.comdoubtnut.com In one study, methoxy-substituted phenyl substrates participated well in reactions to form benzimidazoles. acs.org The replacement of a hydroxyl group with a hydrogen atom in certain mutagenic compounds significantly lowered their activity, highlighting the importance of this group for biological function. evitachem.com

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring alter the electron density distribution of the molecule, which can impact its binding affinity and reactivity. studypug.comwikipedia.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls are EWGs. studypug.comyoutube.com They decrease the electron density of the aromatic ring, making it more electrophilic. studypug.com This can enhance interactions with electron-rich residues in a target's binding site. In some cases, EWGs can increase the acidity of nearby protons, which may be important for certain binding interactions. doubtnut.com For example, the electron-withdrawing effect of a 1,3,4-oxadiazole (B1194373) ring was found to be crucial for the inhibitory activity of a compound against human neutrophil elastase. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) are EDGs. studypug.comlibretexts.org They increase the electron density of the aromatic ring, making it more nucleophilic. studypug.com This can strengthen interactions with electron-deficient areas of a binding pocket.

The interplay of these electronic effects is complex and target-dependent. For instance, in a study of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, weak electron-withdrawing substitutions showed similar potencies to the parent compound, while a phenylformamide substitution (an EWG) increased enzymatic potency. nih.gov

Table 2: Effect of Aromatic Substituents on Molecular Properties

| Substituent Type | Example Groups | Effect on Aromatic Ring | Potential Impact on Activity |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO2, -CF3 studypug.comwikipedia.org | Decreases electron density | Can increase electrophilicity, potentially enhancing interactions with nucleophilic residues in the target. studypug.com |

| Weak Electron-Withdrawing | -Cl, -Br libretexts.org | Decreases electron density (inductive) | Can modulate lipophilicity and electronic profile. |

| Strong Electron-Donating | -OH, -NH2, -OCH3 studypug.com | Increases electron density | Can increase nucleophilicity, potentially enhancing interactions with electrophilic residues in the target. studypug.com |

Position and Nature of Aromatic Ring Substitutions (e.g., Nitro, Methoxy, Hydroxy)

Conformational Flexibility and Steric Hindrance in Binding Interactions

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a target. numberanalytics.com Conformational analysis studies how molecules arrange themselves in space and the energy associated with these arrangements. numberanalytics.com For this compound, the relative orientation of the phenyl ring, the nitro group, and the N-hydroxyamidine function is determined by the rotational freedom around the single bonds.

Steric hindrance, which refers to the repulsive forces that arise when atoms are brought too close together, plays a significant role in determining the preferred conformation and binding affinity. researchgate.net For example, the introduction of bulky substituents can either prevent a molecule from adopting the optimal conformation for binding or, conversely, enhance binding by promoting a specific, favorable conformation. acs.org In studies of related benzamidine (B55565) inhibitors, steric effects from substituents were found to alter protease inhibition specificity. The size and placement of substituents can influence how the molecule fits into the binding pockets of an enzyme, such as the S1 and S4 pockets of some proteases. researchgate.net

The N-hydroxy group itself can influence conformation by participating in intramolecular hydrogen bonds, which can restrict rotational freedom and stabilize a particular shape. nih.gov Crystal structure analyses of related N-benzoyloxybenzamidines show that the molecules often adopt extended conformations where the aromatic rings are positioned far from each other, which may minimize steric clash and be favorable for binding. researchgate.net The dominant factor in the binding of some benzamidine derivatives has been identified as van der Waals energy, underscoring the importance of shape complementarity and tight packing within the active site. researchgate.net

Principles of Lead Optimization and Hit-to-Lead Strategies

A "hit" is a compound, such as this compound, that shows desired activity in an initial screen. upmbiomedicals.com The process of evolving this hit into a viable drug candidate is known as the hit-to-lead (H2L) and lead optimization process. upmbiomedicals.comnih.gov

The H2L phase focuses on confirming the initial activity and exploring the preliminary structure-activity relationship (SAR) to identify which parts of the molecule are essential for its function. researchgate.net Researchers assess initial liabilities and determine if the chemical scaffold is synthetically tractable for creating analogs. researchgate.net The goal is to generate a "lead" compound with a more promising balance of potency, selectivity, and drug-like properties. upmbiomedicals.com

Lead optimization is a subsequent, more intensive phase where the lead compound's structure is systematically modified to maximize desired characteristics. vichemchemie.com This multi-parameter optimization aims to enhance target potency and selectivity while simultaneously improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and minimizing toxicity. vichemchemie.com Key strategies employed during lead optimization include:

Bioisosteric Replacement : As discussed previously, swapping functional groups with others that have similar physical or chemical properties to improve metabolic stability, modulate basicity, or enhance binding. nih.govnih.gov

Structure-Based Drug Design : If the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind, guiding the design of more potent inhibitors. researchgate.net

Fragment-Based Approaches : Deconstructing the lead molecule into key fragments or growing new fragments from the core scaffold to probe for additional favorable interactions with the target. nih.gov

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mode of N-Hydroxy-4-nitro-benzamidine with potential protein targets, such as proteases and other enzymes where amidine-containing compounds are known to be active. evitachem.com

The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The N-hydroxyamidine group is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The nitro group, being a strong electron-withdrawing group, influences the electronic distribution of the aromatic ring and can participate in electrostatic or polar interactions. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan within the active site.

In a typical docking study, this compound would be docked into the active site of a target enzyme, such as a serine protease like urokinase-type plasminogen activator (uPA), where other benzamidine (B55565) derivatives have shown inhibitory activity. pnas.org The analysis would focus on key interactions that stabilize the ligand-protein complex.

Table 1: Hypothetical Ligand-Target Interactions for this compound

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

|---|---|---|

| N-Hydroxy Group (-OH) | Aspartic Acid (Asp) | Hydrogen Bond (Donor) |

| Amidine Group (=NH) | Serine (Ser) | Hydrogen Bond (Acceptor) |

| Amidine Group (-NH2) | Glycine (B1666218) (Gly) Backbone Carbonyl | Hydrogen Bond (Donor) |

| Nitro Group (-NO2) | Arginine (Arg) | Electrostatic/Polar Interaction |

This table is illustrative and specific interactions depend on the topology and amino acid composition of the target protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can be employed to explore its conformational landscape and to assess the stability of its complex with a biological target once a binding pose has been proposed by molecular docking.

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. researchgate.net This allows for the analysis of:

Conformational Flexibility: The molecule is not static; the bond between the phenyl ring and the amidine carbon can rotate, and the N-hydroxy group has conformational freedom. MD simulations can map the energetically favorable conformations of the molecule in different environments (e.g., in water or within a binding pocket). Studies on related thioamides have shown significant solvent dependency on conformational preferences. acs.org

Binding Stability: By running an MD simulation of the ligand-protein complex, one can assess its stability over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose are monitored. A stable, low RMSD suggests a favorable and durable binding mode.

Interaction Dynamics: MD simulations reveal the dynamic nature of the ligand-target interactions, showing how hydrogen bonds and other non-covalent interactions may form, break, and persist over the simulation period.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P Water Model |

| System Size | Number of atoms in the simulation box. | >50,000 atoms |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds (ns) |

| Temperature & Pressure | Controlled to mimic physiological conditions. | 310 K, 1 bar (NPT ensemble) |

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. For this compound, these calculations provide fundamental insights that are not accessible through classical methods like docking or MD.

DFT studies can determine a variety of electronic properties:

Charge Distribution: Calculating the partial atomic charges reveals the electrophilic and nucleophilic sites within the molecule. The nitro group strongly withdraws electron density, making the phenyl ring electron-deficient and influencing the acidity of the N-hydroxy proton.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions. Negative potential (red) is typically found around the oxygen atoms of the nitro and hydroxy groups, indicating sites for favorable interaction with positive charges.

Reactivity Descriptors: Parameters derived from quantum calculations can quantify the molecule's reactivity towards different chemical reactions. This is particularly relevant for understanding its potential metabolic pathways or covalent interactions.

These findings are based on general principles and studies of analogous compounds. acs.orgmdpi.com

Cheminformatics and Virtual Screening for Target Identification and Off-Target Prediction

Cheminformatics applies computational methods to analyze large chemical datasets. For this compound, cheminformatics tools are essential for virtual screening to identify potential biological targets and to predict potential off-target interactions, which could lead to adverse effects.

The process typically involves:

Structural Fingerprinting: The 2D structure of this compound is converted into a numerical representation (a fingerprint) that encodes its structural features.

Similarity Searching: This fingerprint is compared against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). The principle of "similar compounds have similar biological activities" is used to generate a list of potential targets.

Target Prediction: Specialized algorithms, such as SwissTargetPrediction, use a combination of 2D and 3D similarity to predict the most likely protein targets for a given molecule.

Off-Target Prediction: The same methods can be used to predict unintended targets. For example, by screening against a database of proteins associated with toxicity (e.g., hERG, cytochrome P450 enzymes), potential liabilities can be identified early in the drug discovery process.

Table 4: Illustrative Output of a Cheminformatics Target Prediction

| Predicted Target Class | Specific Example | Basis of Prediction |

|---|---|---|

| Serine Proteases | Thrombin, Trypsin, uPA | High structural similarity to known benzamidine-based inhibitors. |

| Amine Oxidases | Monoamine Oxidase (MAO) | Presence of the amidine group, a known substrate/inhibitor feature. |

| N-reductases | Molybdenum-containing enzymes (mARC) | Potential for reduction of the N-hydroxy group or nitro group. researchgate.net |

This table represents a hypothetical prediction based on the compound's structural motifs.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown. ethernet.edu.et A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. dovepress.com

For this compound, a pharmacophore model would be constructed by identifying its key chemical features:

Hydrogen Bond Donor (HBD): The -OH and -NH2 groups.

Hydrogen Bond Acceptor (HBA): The -OH group oxygen, the =N atom, and the nitro group oxygens.

Aromatic Ring (AR): The central phenyl ring.

Positive/Negative Ionizable Feature: The amidine group can be protonated at physiological pH.

This set of features and their spatial arrangement constitutes a 3D pharmacophore query. This query can then be used to rapidly screen large databases of chemical compounds to find other molecules that match the pharmacophore, and thus are also likely to be active at the same target. tandfonline.com This approach is invaluable for identifying novel chemical scaffolds that retain the desired biological activity.

Table 5: Pharmacophoric Features of this compound

| Feature Type | Specific Group(s) | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | -OH, -NH2 | Forms directed H-bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor | -OH, =N-, -NO2 | Forms directed H-bonds with donor groups on the target. |

| Aromatic Ring | Phenyl group | Participates in hydrophobic or π-stacking interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. growingscience.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

To build a QSAR model for analogues of this compound, a series of derivatives would be synthesized and their biological activity (e.g., IC50 value against a target enzyme) would be measured. Then, for each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These can include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, polar surface area (PSA).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies from quantum calculations.

3D Descriptors: Molecular volume, surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. A robust QSAR model can then predict the efficacy of new derivatives based solely on their calculated descriptors.

Table 6: Relevant Molecular Descriptors for a QSAR Study of Benzamidine Analogs

| Descriptor Class | Specific Descriptor | Property Described |

|---|---|---|

| Lipophilicity | CLogP | Hydrophobicity, membrane permeability. |

| Electronic | Hammett constant (σ) of para-substituent | Electron-donating/withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Size and polarizability of substituents. |

| Quantum Chemical | LUMO Energy | Electron acceptability, susceptibility to nucleophilic attack. |

Prodrug Development Strategies Utilizing the N Hydroxy 4 Nitro Benzamidine Scaffold

Amidoxime (B1450833) as a Bioavailable Prodrug for Amidines

Amidine-containing compounds often exhibit potent pharmacological activity but are hindered by poor oral bioavailability. This is largely due to the strongly basic nature of the amidine group (pKa ≈ 11.5), which is protonated in the gastrointestinal tract, limiting absorption. researchgate.net To circumvent this issue, the amidine group is masked as a less basic N-hydroxyamidine, also known as an amidoxime. researchgate.netresearchgate.net Amidoximes are significantly less basic (pKa ≈ 5.2), allowing them to remain neutral at physiological pH. researchgate.net This neutrality increases lipophilicity and facilitates absorption from the gastrointestinal tract. researchgate.netturkjps.org

The amidoxime prodrug strategy has been successfully employed to enhance the oral bioavailability of various pharmacologically active amidines. asm.org Once absorbed, the amidoxime is rapidly reduced back to the active amidine form. researchgate.net This conversion from a less basic, absorbable prodrug to a highly basic, active drug inside the body is the core of this strategy's success. turkjps.org Studies have shown that this approach can lead to a 3- to 6-fold increase in bioavailability. researchgate.net This principle has been applied to improve the delivery of drugs targeting various diseases, including those caused by protozoa and cancer. turkjps.org

A notable example of this strategy is the development of ximelagatran (B1683401), a double prodrug of the anticoagulant melagatran (B23205). researchgate.net Melagatran itself has poor oral bioavailability due to its strongly basic benzamidine (B55565) group. researchgate.net By converting this group to an N-hydroxylated amidine (amidoxime) and also protecting a carboxylic acid group with an ethyl ester, the resulting prodrug, ximelagatran, is more readily absorbed. researchgate.net

| Feature | Amidine (Active Drug) | Amidoxime (Prodrug) |

| Basicity | Strongly basic (pKa ≈ 11.5) | Weakly basic (pKa ≈ 5.2) |

| Charge at Physiological pH | Cationic (Protonated) | Neutral |

| Lipophilicity | Low | High |

| Oral Bioavailability | Poor | Significantly Improved |

Enzymatic Conversion Pathways of Prodrugs to Active Species

The bioactivation of N-hydroxyamidine prodrugs to their corresponding active amidine forms is a critical step mediated by specific enzyme systems within the body. researchgate.net The primary system responsible for this reductive conversion is the mitochondrial Amidoxime Reducing Component (mARC). researchgate.net This enzyme system is not a single entity but a three-component cascade that includes mARC (a molybdenum-containing enzyme), cytochrome b5 (CYB5), and NADH cytochrome b5 reductase. researchgate.net The mARC protein catalyzes the reduction of a wide range of N-hydroxylated compounds, including amidoximes, while its partners supply the necessary reducing power. researchgate.net This enzyme system is found in various tissues, including the liver, kidneys, brain, and lungs, ensuring the efficient activation of the prodrug after absorption. researchgate.net

In addition to the primary mARC pathway, other metabolic routes can be involved. Studies using human hepatocytes have shown that N-hydroxyamidines like benzamidoxime (B57231) can also undergo phase II metabolism, specifically O-glucuronidation. nih.govtandfonline.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the most efficient enzyme for this reaction. nih.govtandfonline.com While the main metabolic event is the N-reduction to the active amidine, the formation of the O-glucuronide represents a parallel pathway. nih.gov The activation of more complex "double prodrugs," such as those involving ester linkages, depends on both esterases and the mARC system.

Key Enzymes in N-Hydroxyamidine Prodrug Metabolism

| Enzyme System | Location | Function |

|---|---|---|

| mitochondrial Amidoxime Reducing Component (mARC) System | Mitochondria (Liver, Kidneys, etc.) | Catalyzes the N-reduction of the amidoxime to the active amidine. researchgate.net |

| UDP-glucuronosyltransferases (UGTs), e.g., UGT1A9 | Hepatocytes | Catalyzes O-glucuronidation of the amidoxime. nih.govtandfonline.com |

| Esterases | Various tissues | Hydrolyze ester groups in "double prodrug" designs. |

Strategic Design for Improved Systemic Exposure

The primary goal of converting an active amidine into an N-hydroxyamidine prodrug is to improve its systemic exposure following oral administration. researchgate.net The strategic design focuses on modifying the molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and elimination (ADME) profile. nih.gov The core of this strategy is to transiently mask the highly polar, charged amidine group to improve its passage across the lipid-rich membranes of the gastrointestinal tract. researchgate.netturkjps.org

By converting the amidine to an amidoxime, the basicity is lowered, which in turn increases lipophilicity and improves passive diffusion across the gut wall. researchgate.netnih.gov This leads to significantly higher oral bioavailability. researchgate.net Further enhancements can be achieved through "double prodrug" or "pro-prodrug" strategies. For instance, esterifying the amidoxime with amino acids creates derivatives with both improved oral availability and enhanced water solubility, which can be beneficial for formulation. google.com Another approach is the creation of N,N'-dihydroxyamidines, which has been shown to result in even higher bioavailability compared to the standard mono-amidoxime prodrug. acs.org In one study, the bioavailability of benzamidine from its N,N'-dihydroxyamidine prodrug was approximately 91%, compared to 74% from the benzamidoxime prodrug. acs.org These advanced designs aim to exploit specific transporters, such as amino acid transporters, for even more efficient uptake from the intestine. google.comscience.gov

| Prodrug Strategy | Key Modification | Benefit |

| Amidoxime Prodrug | Conversion of amidine to N-hydroxyamidine | Increased lipophilicity and oral absorption. researchgate.netturkjps.org |

| Amino Acid Ester Double Prodrug | Esterification of amidoxime with an amino acid | Improved water solubility and potential for active transport. google.com |

| N,N'-Dihydroxyamidine Prodrug | Creation of a di-hydroxylated amidine | Further enhanced oral bioavailability. acs.org |

Prodrug Concepts for Specific Therapeutic Areas

The N-hydroxyamidine prodrug strategy is a versatile platform that has been explored for developing treatments in several therapeutic areas. The N-hydroxy-4-nitro-benzamidine scaffold itself can be diversified for various drug discovery applications. rsc.org

Antimalarials: Malaria chemotherapy is a key area where prodrugs are of interest. nih.gov The development of resistance to existing drugs necessitates new therapeutic approaches. nih.gov The prodrug concept offers a way to improve the properties of potential antimalarial compounds, making them more effective. contagionlive.com The strategy can be used to enhance the delivery of agents that target the Plasmodium parasite. nih.gov

Antivirals: The application of prodrugs in antiviral research is a growing field. rsc.org Macromolecular prodrugs, where an antiviral agent is attached to a polymer, are being investigated to optimize drug delivery and pharmacokinetics. rsc.orgcontrolledreleasesociety.org The N-hydroxyamidine functional group can be incorporated into molecules designed to act as antiviral agents.

Thrombin Inhibitors: The amidoxime prodrug approach has been successfully applied to direct thrombin inhibitors, a class of anticoagulants. researchgate.net Many potent thrombin inhibitors incorporate a benzamidine group to interact with the target enzyme, but this feature hinders oral absorption. researchgate.netnih.gov The drug ximelagatran was designed as an amidoxime-based prodrug of melagatran to overcome this limitation, endowing it with the necessary pharmacokinetic properties for oral use. researchgate.net

| Therapeutic Area | Challenge with Parent Drug | Prodrug Solution | Example |

| Thrombin Inhibitors | Poor oral bioavailability due to basic amidine group. researchgate.net | Masking the amidine as a less basic, more lipophilic amidoxime. researchgate.net | Ximelagatran (prodrug of Melagatran). researchgate.net |

| Antimalarials | Poor drug properties, need for improved efficacy. nih.govcontagionlive.com | Enhancing absorption and targeting of antimalarial compounds. contagionlive.com | Investigational compounds utilizing various prodrug strategies. nih.gov |

| Antivirals | Suboptimal pharmacokinetics and delivery. rsc.orgcontrolledreleasesociety.org | Conjugation to polymers or other carriers to improve drug delivery. rsc.org | Macromolecular prodrugs for various viral pathogens. controlledreleasesociety.org |

Future Research Directions and Emerging Opportunities

Exploration of N-Hydroxy-4-nitro-benzamidine and its Analogues in Novel Biological Systems

While the primary utility of N-hydroxy-benzamidines has been as prodrugs to enhance the bioavailability of pharmacologically active amidines, the exploration of their intrinsic activity and that of their analogues in new biological contexts is a burgeoning field. turkjps.orgasm.org Amidoximes are known to be less basic than their corresponding amidines, a property that can improve absorption from the gastrointestinal tract. researchgate.nettandfonline.com This has spurred investigations into creating amidoxime (B1450833) versions of drugs with poor oral bioavailability. turkjps.orgasm.org

Future research will likely focus on designing and screening libraries of this compound analogues against a wider array of biological targets. For instance, amidine-containing compounds have shown a broad spectrum of activity against various pathogens, and their amidoxime prodrugs are a key strategy to improve their therapeutic profile. asm.orgcambridge.org Research into analogues has already explored activity against Pneumocystis carinii, with some diamidoxime derivatives showing significant oral anti-Pneumocystis activity. asm.org

Furthermore, amidoxime derivatives have been investigated for other pharmacological activities, including antimicrobial, antiparasitic, antiviral, and anti-HIV effects. researchgate.net Some analogues have been evaluated as nitric oxide synthase (NOS) inhibitors, which are crucial enzymes in various physiological processes. rsc.orggoogle.com The 4-nitro analogue of one pyrrolo[2,3-d]pyrimidine series, for example, was found to be a potent inhibitor of human thymidylate synthase. acs.org The expansion of screening programs to include diverse enzyme families, receptor types, and cellular pathways could uncover entirely new therapeutic applications for this versatile scaffold.

Table 1: Potential Biological Targets for N-Hydroxy-benzamidine Analogues

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Nitric Oxide Synthases (nNOS, eNOS, iNOS), Thymidylate Synthase, Serine Proteases | Inflammation, Cancer, Infectious Diseases, Cardiovascular Disease |

| Pathogens | Pneumocystis carinii, Trypanosoma brucei rhodesiense, Plasmodium falciparum | Pneumonia, African Trypanosomiasis, Malaria |

| Receptors | G-protein coupled receptors (GPCRs), Nuclear Receptors | Various, including metabolic and CNS disorders |

Development of Advanced Synthetic Routes for Complex Derivatives

The synthesis of N-hydroxy-benzamidines is typically achieved by reacting the corresponding benzonitrile (B105546) derivative with hydroxylamine (B1172632). turkjps.orggoogle.com For this compound, a common method involves refluxing 4-nitro-benzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. google.com

However, the creation of more complex and diverse libraries of analogues necessitates the development of more advanced and versatile synthetic strategies. Future research in this area will likely focus on:

Novel Catalytic Systems: Exploring new catalysts to improve reaction efficiency, yield, and selectivity, especially for substrates with sensitive functional groups. acs.org

Flow Chemistry: Utilizing microreactor technology for safer, more controlled, and scalable synthesis of amidoxime derivatives.

Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate large libraries of analogues for biological screening. cambridge.org

Bio-catalysis: Investigating the use of enzymes to perform specific transformations, offering high chemo- and stereoselectivity.